An In-depth Technical Guide to 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
An In-depth Technical Guide to 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrazole scaffold is a cornerstone in modern medicinal chemistry and agrochemical research, prized for its metabolic stability and versatile biological activity.[1] This guide focuses on a specific, highly functionalized derivative: 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde . This compound, featuring a reactive aldehyde group, a lipophilic trifluoromethyl moiety, and dimethyl substitution on the pyrazole ring, represents a valuable building block for the synthesis of novel therapeutic agents and functional materials.
It is important to note that a specific CAS (Chemical Abstracts Service) registry number for this exact molecule is not readily found in public databases, suggesting its status as a specialized research chemical rather than a common commercial product. This guide, therefore, serves as a comprehensive theoretical and practical resource, extrapolating from established chemical principles and data on closely related analogues to provide a robust framework for its synthesis, characterization, and application.
Molecular Structure and Physicochemical Properties
The unique substitution pattern of 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde dictates its chemical behavior and potential applications. The electron-withdrawing trifluoromethyl group at the C3 position significantly influences the electronic properties of the pyrazole ring, while the aldehyde at C4 serves as a versatile synthetic handle. The methyl groups at N1 and C5 provide steric bulk and increase lipophilicity.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Rationale and Comparative Insights |
| Molecular Formula | C₈H₉F₃N₂O | Derived from the chemical structure. |
| Molecular Weight | 206.17 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to pale yellow solid | Based on analogues like 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde and 1,5-dimethyl-1H-pyrazole-4-carbaldehyde. |
| Solubility | Soluble in common organic solvents (e.g., Chloroform, Methanol, Ethyl Acetate) | The presence of both polar (aldehyde, pyrazole nitrogens) and nonpolar (methyl, trifluoromethyl) groups suggests solubility in a range of organic solvents. |
| Reactivity | The aldehyde group is susceptible to nucleophilic addition, oxidation to a carboxylic acid, and reductive amination. The pyrazole ring is generally stable but can undergo further electrophilic substitution under harsh conditions. | The aldehyde is the primary site of reactivity for synthetic transformations.[2] |
| Lipophilicity (LogP) | Moderately lipophilic | The trifluoromethyl group significantly increases lipophilicity (Hansch-Fujita π constant of +0.88), which is a key attribute in drug design for enhancing membrane permeability.[3] |
Strategic Synthesis Pathway
The most logical and well-documented approach for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .[4][5] This reaction facilitates the formylation of electron-rich heterocyclic rings. The proposed synthesis for our target molecule involves a two-step process: first, the synthesis of the precursor 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole , followed by its formylation.
Step 1: Synthesis of the Precursor: 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole
The synthesis of the pyrazole core can be achieved through the condensation of a β-diketone equivalent with a substituted hydrazine. A plausible route starts with ethyl 4,4,4-trifluoroacetoacetate (ETFAA) and N,N-dimethylhydrazine.
Step 2: Vilsmeier-Haack Formylation
With the precursor in hand, the aldehyde group can be introduced at the C4 position. The Vilsmeier reagent, a halomethyleniminium salt, is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6]
Trustworthiness: This protocol is a self-validating system. Successful synthesis will be confirmed by spectroscopic analysis (NMR, IR, MS) matching the expected data for the target molecule. The purification steps are designed to isolate the product from common reaction byproducts.
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Reagent Preparation (Vilsmeier Reagent Formation):
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In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an argon inlet, add dry N,N-dimethylformamide (DMF, 4 equivalents).
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Cool the flask to 0°C in an ice bath.
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Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise via the dropping funnel while maintaining the temperature below 5°C.
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Causality: The reaction between DMF and POCl₃ is exothermic and forms the electrophilic Vilsmeier reagent (chloroiminium ion). Keeping the temperature low prevents degradation of the reagent and controls the reaction rate.
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After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, during which a viscous, white precipitate of the Vilsmeier reagent may form.
-
-
Formylation Reaction:
-
Dissolve the precursor, 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole (1 equivalent), in a minimal amount of dry DMF or a chlorinated solvent like dichloroethane.
-
Add the solution of the pyrazole precursor dropwise to the pre-formed Vilsmeier reagent at 0°C.
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After addition, slowly warm the reaction mixture to room temperature and then heat to 60-70°C.
-
Causality: Heating is necessary to drive the electrophilic substitution of the pyrazole ring at the electron-rich C4 position. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
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Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the acidic mixture by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Causality: This step quenches the reaction and hydrolyzes the intermediate iminium salt to the desired aldehyde.
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Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
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Applications in Research and Drug Development
The structural motifs within 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde suggest several high-value applications:
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Medicinal Chemistry Core: The pyrazole ring is a well-established pharmacophore found in drugs like Celecoxib (an anti-inflammatory agent).[7] The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and membrane permeability.[3][8] This makes the title compound an excellent starting point for developing new anti-inflammatory, anti-cancer, or anti-infective agents.[1]
-
Synthetic Intermediate: The aldehyde functionality is a versatile handle for a wide range of chemical transformations. It can be readily converted into other functional groups such as amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), and alkenes (via Wittig-type reactions). This allows for the rapid generation of a library of diverse compounds for screening.[2]
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Agrochemicals: Substituted pyrazoles are also prevalent in modern agrochemicals. The properties endowed by the trifluoromethyl group are also advantageous in this context, suggesting potential for development into novel herbicides or fungicides.[9]
Spectroscopic Characterization
For researchers synthesizing this compound, spectroscopic analysis is crucial for structural confirmation.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals | Explanation |
| ¹H NMR | ~9.8-10.0 ppm (s, 1H) | Aldehyde proton (CHO), typically a sharp singlet in this downfield region. |
| ~3.8-4.0 ppm (s, 3H) | N-methyl protons (N-CH₃). | |
| ~2.4-2.6 ppm (s, 3H) | C5-methyl protons (C-CH₃). | |
| ¹³C NMR | ~185-190 ppm | Aldehyde carbonyl carbon (CHO). |
| ~119-125 ppm (q) | Trifluoromethyl carbon (CF₃), appears as a quartet due to C-F coupling. | |
| ~140-155 ppm | Quaternary carbons of the pyrazole ring (C3 and C5). | |
| ~110-120 ppm | C4 carbon of the pyrazole ring. | |
| ~35-40 ppm | N-methyl carbon (N-CH₃). | |
| ~10-15 ppm | C5-methyl carbon (C-CH₃). | |
| IR Spectroscopy | ~1670-1690 cm⁻¹ (strong) | C=O stretch of the aromatic aldehyde. |
| ~1100-1350 cm⁻¹ (strong) | C-F stretching vibrations of the CF₃ group. |
Expertise & Experience: The predicted chemical shifts are based on extensive literature data for substituted pyrazoles and the known electronic effects of the substituents.[10][11] 2D NMR techniques such as HMBC and HSQC would be invaluable for unambiguous assignment of all signals.[12]
References
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Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available from: [Link]
- European Patent Office. (2017). Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. (Patent No. WO2017084995A1).
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Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(v), 0-0. Available from: [Link]
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Begtrup, M. (1976). ¹H- and ¹³C-NMR Spectra of Phenyl-substituted Azole Derivatives. II. A Conformational Study. Acta Chemica Scandinavica B, 30, 614-624. Available from: [Link]
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Ferreira, B. R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. Available from: [Link]
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Gomha, S. M., et al. (2018). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 2(3), 269-278. Available from: [Link]
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ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link]
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Rajput, A. P., & Patil, V. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43. Available from: [Link]
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Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]
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Sereda, G., & Rajpara, V. (2007). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 12(7), 1430-1440. Available from: [Link]
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Shkil, H., et al. (2019). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Journal of Fluorine Chemistry, 222-223, 33-43. Available from: [Link]
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Urbonavicius, M., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(3), M1453. Available from: [Link]
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Wikipedia. (2024). Trifluoromethyl group. Retrieved January 27, 2026, from [Link]
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